N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide
Description
Properties
CAS No. |
61335-33-9 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
1-amino-3-(2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C9H13N3O2S/c1-13-6-3-4-8(14-2)7(5-6)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15) |
InChI Key |
RBYOOTSLGYCLTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NN |
Origin of Product |
United States |
Preparation Methods
General Procedure
The most widely reported method involves the direct reaction of 2,5-dimethoxyaniline with thiourea under acidic conditions. This approach aligns with protocols for synthesizing analogous thiosemicarbazides.
Reaction Scheme :
$$
\text{2,5-Dimethoxyaniline} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide} + \text{NH}_4\text{Cl}
$$
Key Steps :
- Reactants : Equimolar amounts of 2,5-dimethoxyaniline and thiourea.
- Catalyst : Hydrochloric acid (HCl) or glacial acetic acid.
- Solvent : Ethanol or methanol.
- Conditions : Reflux at 80–100°C for 1–4 hours.
Optimization Insights :
- Yield : 70–85% after recrystallization from ethanol.
- Purity : Confirmed via elemental analysis and $$^1$$H NMR.
Table 1: Representative Reaction Conditions
| Parameter | Details | Source |
|---|---|---|
| Molar Ratio (Aniline:Thiourea) | 1:1.2 | |
| Acid Catalyst | 5% HCl in ethanol | |
| Reaction Time | 1–2 hours | |
| Temperature | 80°C |
Isothiocyanate Intermediate Route
Synthesis via 2,5-Dimethoxyphenyl Isothiocyanate
This two-step method involves generating 2,5-dimethoxyphenyl isothiocyanate as an intermediate, followed by reaction with hydrazine.
Step 1: Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate
$$
\text{2,5-Dimethoxyaniline} + \text{Thiophosgene} \rightarrow \text{2,5-Dimethoxyphenyl Isothiocyanate} + \text{HCl}
$$
Step 2: Reaction with Hydrazine
$$
\text{2,5-Dimethoxyphenyl Isothiocyanate} + \text{Hydrazine} \rightarrow \text{this compound}
$$
Key Considerations :
- Safety : Thiophosgene is highly toxic; alternative reagents (e.g., CS$$2$$/H$$2$$SO$$_4$$) may substitute.
- Yield : 60–75% for Step 2.
Table 2: Isothiocyanate Route Parameters
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | 2,5-Dimethoxyaniline, CSCl$$_2$$ | Dichloromethane, 0°C, 2h | 85% | |
| 2 | Isothiocyanate, N$$2$$H$$4$$ | Ethanol, RT, 1h | 70% |
Alternative Condensation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 2,5-dimethoxyaniline, thiourea, and HCl in ethanol achieves 90% conversion in 15 minutes.
Solvent-Free Mechanochemical Synthesis
Ball-milling 2,5-dimethoxyaniline with thiourea and catalytic HCl yields the product in 80% yield within 30 minutes, minimizing solvent use.
Crystallographic and Spectroscopic Validation
Structural Confirmation
Single-crystal X-ray diffraction of analogous compounds (e.g., [CuCl(L1)]$$_2$$) confirms the planar conformation and intramolecular hydrogen bonding patterns. Key metrics:
- Dihedral Angle : 6.9°–37.2° between aromatic and hydrazinecarbothioamide groups.
- Hydrogen Bonding : N–H⋯S interactions stabilize dimeric structures.
Table 3: Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| FT-IR | υ(N–H): 3306 cm$$^{-1}$$, υ(C=S): 1051 cm$$^{-1}$$ | |
| $$^1$$H NMR (DMSO-d$$_6$$) | δ 3.72 (s, OCH$$_3$$), δ 8.21 (s, NH) |
Industrial-Scale Considerations
Patent-Based Methods
A patent (US4262122A) outlines a scalable one-pot synthesis using neopentyldiamine and guanidine hydrohalide, adaptable for aryl thiosemicarbazides via substrate modification.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methoxy vs. Methyl Groups
- N-(2,5-Dimethylphenyl)hydrazinecarbothioamide (CAS 64374-53-4, ): Replacing methoxy with methyl groups increases lipophilicity (logP ~2.1 vs. In anticancer assays, the 2,5-dimethylphenyl analog exhibited IC₅₀ = 0.8 µM/L against MCF-7 breast cancer cells, comparable to doxorubicin .
- N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide : Methoxy groups improve hydrogen-bonding capacity, which may enhance target binding (e.g., enzyme active sites) but reduce bioavailability due to higher polarity.
Chlorine Substituents
- Dichloro derivatives often show enhanced cytotoxicity but may exhibit higher toxicity profiles compared to methoxy analogs.
Antioxidant Activity
- Hydrazinecarbothioamide derivatives universally demonstrate strong antioxidant properties due to radical scavenging by the -NH and -SH groups. Methoxy-substituted compounds (e.g., 2,5-dimethoxyphenyl) show superior activity compared to methyl-substituted analogs, as electron-donating groups stabilize radical intermediates .
Anticancer Activity
- Pyridinylmethylidene Derivatives: N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (compound 6, ) achieved IC₅₀ = 0.8 µM/L against MCF-7 cells, outperforming non-conjugated analogs. The pyridinyl group enhances metal chelation, facilitating interference with iron-dependent ribonucleotide reductase in cancer cells.
- Benzoxazolyl Derivatives (): Incorporating benzoxazole rings improves DNA intercalation but reduces selectivity, leading to broader cytotoxicity.
Physicochemical and Structural Properties
*Estimated using fragment-based methods.
Research Findings and Implications
- Methoxy vs. Methyl Trade-offs : While 2,5-dimethoxy substitution enhances antioxidant activity, methyl groups (e.g., 2,5-dimethylphenyl) improve anticancer potency, suggesting a balance between polarity and lipophilicity is critical for drug design.
- Conjugated Systems : Pyridinylmethylidene or benzoxazolyl groups introduce additional binding sites, improving target specificity but complicating synthesis.
- Metal Chelation : Derivatives with pyridine or morpholine substituents (–9) exhibit enhanced anticancer mechanisms via copper or iron chelation, disrupting redox homeostasis in cancer cells.
Biological Activity
N-(2,5-Dimethoxyphenyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazinecarbothioamide derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound analogs on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 8.50 | Induces apoptosis |
| 2 | MCF-7 | 12.51 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and halt the cell cycle in cancer cells, which is critical for developing effective cancer therapies.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 3.91 |
| Escherichia coli | 7.81 |
| Candida albicans | 4.00 |
The compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antimicrobial agents.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anticonvulsant activity.
Experimental Findings
In a study using animal models, the compound demonstrated a dose-dependent anticonvulsant effect in the pentylenetetrazole (PTZ) seizure model.
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 80 |
These results suggest that the compound could be a candidate for further development as an anticonvulsant medication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
